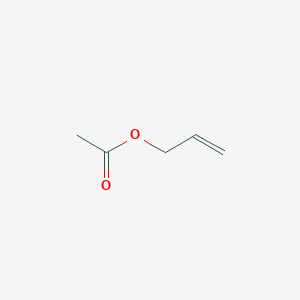

Allyl acetate

Descripción general

Descripción

Allyl acetate is an organic compound with the chemical formula C₅H₈O₂ . It is a colorless liquid that serves as a precursor to allyl alcohol, which is a valuable industrial intermediate. This compound is the acetate ester of allyl alcohol and is known for its slightly sweet, fruity odor .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Allyl acetate is primarily produced through the gas-phase reaction of propene with acetic acid in the presence of a palladium catalyst. The reaction is as follows :

C₃H₆ + CH₃COOH + ½ O₂ → CH₂=CHCH₂OCOCH₃ + H₂O

This method is advantageous due to the low cost of propene and its environmentally friendly nature. The reaction conditions typically involve temperatures around 150-200°C and pressures of 1-2 atm.

Industrial Production Methods: The industrial production of this compound involves the use of a palladium catalyst supported on a carrier such as silica or alumina. The catalyst is prepared by impregnating the carrier with a solution containing palladium and copper compounds, followed by treatment with an alkali solution and reduction with a reducing agent . This method ensures high selectivity and yield of this compound.

Types of Reactions:

-

Hydrolysis: this compound can be hydrolyzed to produce allyl alcohol and acetic acid .

CH₂=CHCH₂OCOCH₃ + H₂O → CH₂=CHCH₂OH + CH₃COOH

-

Substitution: The acetate group in this compound can be substituted with other groups. For example, reaction with hydrogen chloride yields allyl chloride .

CH₂=CHCH₂OCOCH₃ + HCl → CH₂=CHCH₂Cl + CH₃COOH

-

Hydroformylation: this compound undergoes hydroformylation to produce 4-oxobutyl acetate, which is an intermediate for 1,4-butanediol .

Common Reagents and Conditions:

Hydrolysis: Water and an acid or base catalyst.

Substitution: Hydrogen chloride or hydrogen cyanide over a copper catalyst.

Hydroformylation: Rhodium catalyst with syngas (CO/H₂) under mild conditions (60°C, 10 bar).

Major Products:

- Allyl alcohol

- Allyl chloride

- 4-oxobutyl acetate

Aplicaciones Científicas De Investigación

Industrial Applications

Allyl acetate is widely utilized in several industries due to its properties as a solvent and chemical intermediate. Key applications include:

- Synthesis of Chemicals : It is a precursor to allyl alcohol, which is crucial in the production of plastics, pharmaceuticals, and agricultural chemicals. This compound is metabolized to allyl alcohol and subsequently to acrolein, an important reactive intermediate .

- Detergents and Cleaning Products : this compound is used as a builder in detergent formulations, replacing traditional compounds like sodium tripolyphosphate. This application enhances the cleaning efficacy of detergents while reducing environmental impact .

- Polymer Production : It plays a significant role in synthesizing various polymers and resins. For instance, this compound is involved in the production of copolymers with maleic anhydride and other monomers, contributing to materials used in coatings and adhesives .

- Food Industry : As an approved food additive, this compound serves as a synthetic flavoring agent in food and beverages. Its pleasant aroma makes it suitable for enhancing flavors .

Agricultural Uses

This compound has demonstrated effectiveness as an agricultural agent. Research indicates its fumigant activity against pests such as the Caribbean fruit fly (Anastrepha suspensa), showing potential for use in pest management strategies .

Toxicological Studies

While this compound has beneficial applications, it is essential to consider its toxicity profile. A comparative study revealed that high doses of this compound can decrease survival rates in test animals, with the primary target organ being the forestomach. Symptoms observed included necrosis and hemorrhage at elevated exposure levels . This highlights the need for careful handling and regulation in industrial settings.

Case Study 1: Detergent Formulation

A study evaluated the effectiveness of this compound as a builder in detergent formulations compared to traditional phosphates. Results indicated that formulations containing this compound maintained similar cleaning power while reducing environmental toxicity.

Case Study 2: Pest Control

Research on this compound's fumigant properties showed that at concentrations of 4.3 mg/L for 24 hours, it effectively eliminated larvae of Anastrepha suspensa, suggesting its potential utility in integrated pest management programs.

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemical Synthesis | Precursor to allyl alcohol | Important for plastics and pharmaceuticals |

| Detergents | Builder in formulations | Reduces environmental impact |

| Polymer Production | Used in copolymer synthesis | Enhances material properties |

| Food Industry | Synthetic flavoring agent | Approved food additive |

| Agriculture | Fumigant against pests | Effective against Caribbean fruit fly |

Mecanismo De Acción

The mechanism of action of allyl acetate involves its conversion to allyl alcohol through hydrolysis. The palladium-catalyzed acetoxylation mechanism involves the formation of a π-allyl complex with the palladium center, followed by the insertion of acetic acid and re-oxidation of the palladium catalyst by oxygen . This process ensures the efficient production of this compound from propene.

Comparación Con Compuestos Similares

- Vinyl acetate: Produced similarly using ethylene instead of propene. It is used in the production of polyvinyl acetate and polyvinyl alcohol .

- Allyl chloride: Produced from the substitution reaction of allyl acetate with hydrogen chloride. It is used in the production of epichlorohydrin and synthetic glycerol .

Uniqueness of this compound: this compound is unique due to its versatility as a precursor for various industrially important compounds. Its production method is environmentally friendly, and it serves as a key intermediate in the synthesis of allyl alcohol, which has numerous applications in the chemical industry.

Actividad Biológica

Allyl acetate (CASRN: 591-87-7) is an organic compound commonly used in the manufacturing of various products, including fragrances, food additives, and pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications. This article delves into the biological effects of this compound, focusing on its metabolism, toxicity, mutagenicity, and potential pharmacological properties.

Metabolism and Toxicity

Upon oral administration, this compound is rapidly hydrolyzed by carboxyl esterases in the stomach, liver, and blood to yield allyl alcohol and acetic acid. Allyl alcohol is further oxidized to acrolein, a highly reactive compound known for its toxicity. This metabolic pathway raises concerns regarding the systemic exposure to acrolein when this compound is ingested .

Toxicity Studies

A comparative toxicity study was conducted using Fischer 344/N rats and B6C3F1 mice. The animals were exposed to varying doses of this compound, allyl alcohol, and acrolein over 90 days. Significant findings included:

- Survival Rates : High doses (100 mg/kg) of this compound decreased survival rates in both species.

- Target Organs : The primary target organ for toxicity was identified as the forestomach, where squamous epithelial hyperplasia was observed.

- Clinical Observations : Clinical signs in high-dose groups included lethargy, diarrhea, and weight loss .

The following table summarizes the observed effects based on dosage:

| Compound | Dosage (mg/kg) | Observed Effects |

|---|---|---|

| This compound | 0 - 100 | Decreased survival; forestomach lesions |

| Allyl Alcohol | 0 - 50 | Similar effects as this compound |

| Acrolein | 0 - 20 | Severe toxicity; reduced body weight |

Mutagenicity

This compound has been shown to exhibit mutagenic properties. In bacterial assays (e.g., Salmonella typhimurium), it demonstrated mutagenicity without metabolic activation. This suggests that while this compound itself can cause genetic mutations, its metabolic products may also play a role in its overall mutagenic potential .

The mutagenic activity appears to be linked to the formation of DNA adducts through the reactive metabolite acrolein. Cell culture studies indicate that acrolein preferentially forms adducts at mutational hotspots in critical genes such as p53, which is often implicated in cancer development .

Pharmacological Potential

Recent studies have explored the potential pharmacological applications of this compound derivatives. For example, research on compounds synthesized from this compound has indicated analgesic activity in animal models. One study focused on a derivative called 1-allyl-3-(4-tertiary-butylbenzoyl) thiourea, which showed promising interactions with COX-2 receptors associated with pain modulation .

Case Study: Analgesic Activity

In a specific case study involving the synthesis of a compound derived from this compound:

Análisis De Reacciones Químicas

Hydrolysis to Allyl Alcohol

Allyl acetate undergoes hydrolysis in the presence of water to yield allyl alcohol and acetic acid :

Conditions : Acidic or enzymatic catalysis. Industrially, this reaction avoids chlorine-based routes, making it environmentally favorable .

With Hydrogen Chloride

Reaction with HCl substitutes the acetate group to form allyl chloride :

Catalyst : Typically occurs under mild acidic conditions.

With Hydrogen Cyanide

Copper-catalyzed substitution yields allyl cyanide :

Applications : Allyl cyanide is a precursor in pharmaceuticals and agrochemicals.

Polymerization and Copolymerization

This compound is used to synthesize copolymers with monomers such as :

| Monomer | Copolymer Application |

|---|---|

| Maleic anhydride | Thermosetting resins |

| Vinyl chloride | Flame-retardant materials |

| Ethylene | Flexible packaging films |

| Methyl cyanoacrylate | Adhesives and biomedical coatings |

Key Catalyst : Free-radical initiators (e.g., peroxides).

Catalytic -Sigmatropic Rearrangement

Gold(I)-N-heterocyclic carbene (NHC) catalysts enable a two-step rearrangement of this compound, avoiding high-energy intermediates :

-

Au(I)–π Complexation : Activates the allyl group.

-

Au(I)–σ Complexation : Facilitates bond reorganization.

Mechanistic Insight :

-

Bond order analysis shows π-acidity of Au(I) reduces from 2 to 1.65 .

-

Solvation and bulky NHC ligands minimally affect reaction energetics .

Palladium-Catalyzed Alkylation

This compound acts as an N-alkylating agent in the presence of Pd(0) catalysts, forming 1-alkyl-2(1H)-pyrimidones :

Applications : Pharmaceutical intermediates and agrochemicals.

Epoxidation to Glycidol

Hydrogen peroxide-mediated epoxidation yields glycidol, which hydrolyzes to glycerol :

Uses : Synthetic glycerol for cosmetics and toiletries.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for allyl acetate, and how do reaction conditions influence yield and purity?

this compound is synthesized via the palladium-catalyzed oxyacylation of propylene with acetic acid and oxygen. Key parameters include:

- Catalyst composition : Pd-KOAc catalysts at 180°C and 60 psi achieve optimal selectivity .

- Temperature control : The reaction is exothermic; precise temperature regulation prevents side reactions like over-oxidation .

- Feedstock ratios : Stoichiometric excess of propylene improves conversion rates . Post-synthesis, purification involves washing with NaHCO₃ and CaCl₂, followed by distillation to remove peroxides and byproducts .

Q. How is this compound hydrolyzed to allyl alcohol, and what factors determine reaction efficiency?

Hydrolysis occurs via:

- Acid-catalyzed thermal cleavage : At 230°C and 3 MPa, yielding ~90% allyl alcohol .

- Catalytic ion-exchange resins : Sulfonated polystyrene resins at 100°C enable milder conditions and acetic acid recovery . Critical factors include avoiding chlorine-based catalysts (to enhance environmental safety) and optimizing residence time to minimize polymerization .

Q. What spectroscopic or chromatographic methods are recommended for characterizing this compound purity?

- GC-MS : Quantifies volatile impurities like residual propylene or acetic acid .

- FT-IR : Identifies ester carbonyl peaks (C=O stretch at ~1740 cm⁻¹) and allyl C=C bonds (~1640 cm⁻¹) .

- NMR : ¹H NMR distinguishes allyl protons (δ 4.5–5.2 ppm) from acetate methyl groups (δ 2.0 ppm) .

Advanced Research Questions

Q. Why does this compound fail to incorporate into polypropylene during copolymerization, and how can this challenge be mitigated?

- Steric hindrance : this compound’s ester group interacts with iron catalysts (e.g., bis(imino)pyridine-Fe), deactivating the metal center and suppressing polymerization .

- Competitive inhibition : Even small amounts of this compound (≥1.5 equiv) disrupt chain propagation via radical scavenging . Mitigation strategies include using non-polar solvents or masking the ester group with protective moieties .

Q. How do metabolic pathways of this compound contribute to its organ-specific toxicity?

this compound is metabolized sequentially to allyl alcohol and acrolein, which drive toxicity:

- Hepatic damage : Cytochrome P450-mediated oxidation generates acrolein, causing glutathione depletion and oxidative stress .

- Forestomach lesions : Direct contact with unmetabolized this compound induces squamous epithelial necrosis in rodents . Toxicity studies in Fischer 344 rats show dose-dependent hepatotoxicity (≥25 mg/kg) and hematopoietic suppression .

Q. What kinetic models describe the oxidative acetylation of propylene to this compound, and how do Pd/Cu catalyst ratios affect activation energy?

- Langmuir-Hinshelwood kinetics : Rate-limiting steps involve adsorbed propylene and oxygen on Pd sites .

- Catalyst optimization : Increasing Pd content (0.1–3.0 wt%) lowers activation energy from 11 to 2 kcal/mol, while Cu enhances selectivity by suppressing CO formation . Regularization of pre-exponential factors (lg k₀) and thermodynamic parameters ensures model accuracy under industrial conditions .

Q. How do thermodynamic properties (e.g., vapor-liquid equilibria) of this compound mixtures inform solvent selection for extractive distillation?

- Binary azeotropes : this compound forms non-ideal mixtures with methanol and vinyl acetate, requiring NRTL or UNIQUAC models for phase behavior prediction .

- Excess molar volumes : Negative deviations in this compound/methanol systems suggest strong intermolecular interactions, favoring entrainer use in separation processes .

Q. Methodological Challenges and Contradictions

Q. Discrepancies in reported copolymerization outcomes: How can experimental variables explain inconsistent incorporation of this compound into polymers?

Contradictions arise from:

- Catalyst sensitivity : Iron-based catalysts are deactivated by ester groups, whereas Ziegler-Natta systems may tolerate limited functionalization .

- Solvent polarity : Polar solvents (e.g., ethyl acetate) stabilize this compound radicals, promoting homo-coupling over copolymerization .

Q. Why do toxicity studies show divergent hepatic effects between this compound and its metabolite acrolein?

- Bioavailability : this compound’s slower metabolism allows systemic distribution, whereas acrolein’s reactivity limits its reach beyond the gastrointestinal tract .

- Detoxification pathways : Hepatic N-acetyltransferases conjugate acrolein more efficiently than this compound, reducing liver damage at equimolar doses .

Propiedades

IUPAC Name |

prop-2-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-3-4-7-5(2)6/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZUNOYOVVKUNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Record name | ALLYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2356 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29467-34-3 | |

| Record name | Acetic acid, 2-propen-1-yl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29467-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9024437 | |

| Record name | Allyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Allyl acetate appears as a liquid. Insoluble in water and slightly less dense than water. Hence floats on water. Poisonous by ingestion and moderately toxic by inhalation and skin contact. Irritating to skin and eyes., Colorless liquid; [HSDB] | |

| Record name | ALLYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2356 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, allyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

103.5 °C | |

| Record name | ACETIC ACID, ALLYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2697 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

72 °F (NFPA, 2010), 22 °C | |

| Record name | ALLYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2356 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, allyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in acetone; miscible in ethanol and ethyl ether., 2.8% in water at 20 °C | |

| Record name | ACETIC ACID, ALLYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2697 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9275 g/cu cm at 20 °C | |

| Record name | ACETIC ACID, ALLYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2697 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.45 (AIR= 1) | |

| Record name | ACETIC ACID, ALLYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2697 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

27.2 [mmHg], 27.2 mm Hg at 20 °C /from experimentally-derived coefficients/ | |

| Record name | Acetic acid, allyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETIC ACID, ALLYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2697 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

591-87-7 | |

| Record name | ALLYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2356 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4U5E5990I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETIC ACID, ALLYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2697 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Freezing point: -96 °C | |

| Record name | ACETIC ACID, ALLYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2697 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.